4-Bromo-3-cyanobenzene-1-sulfonyl fluoride

Description

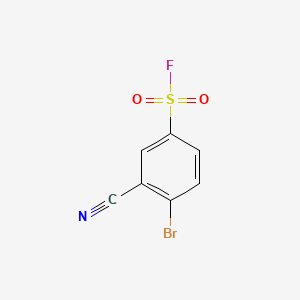

4-Bromo-3-cyanobenzene-1-sulfonyl fluoride is a sulfonyl fluoride derivative featuring a bromine atom at the 4-position, a cyano group at the 3-position, and a sulfonyl fluoride moiety at the 1-position of the benzene ring. The chloride variant (CAS: 1261583-46-3) shares the same aromatic backbone but substitutes fluoride with chlorine in the sulfonyl group. Key properties of the chloride analog include a molecular weight of 280.53 g/mol, a SMILES structure of N#Cc1cc(ccc1Br)S(=O)(=O)Cl, and an XLogP3 value of 2.4, indicating moderate lipophilicity .

Sulfonyl fluorides are increasingly valued in medicinal and materials chemistry due to their reactivity in sulfur(VI) fluoride exchange (SuFEx) click reactions, which are less explored in the chloride analogs .

Properties

Molecular Formula |

C7H3BrFNO2S |

|---|---|

Molecular Weight |

264.07 g/mol |

IUPAC Name |

4-bromo-3-cyanobenzenesulfonyl fluoride |

InChI |

InChI=1S/C7H3BrFNO2S/c8-7-2-1-6(13(9,11)12)3-5(7)4-10/h1-3H |

InChI Key |

XXFXNJUNBFKWHB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)F)C#N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-cyanobenzene-1-sulfonyl fluoride typically involves the reaction of 4-Bromo-3-cyanobenzenesulfonyl chloride with a fluorinating agent. One common method is the use of sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 4-Bromo-3-cyanobenzene-1-sulfonyl fluoride may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or distillation to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-cyanobenzene-1-sulfonyl fluoride can undergo various chemical reactions, including:

Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.

Electrophilic aromatic substitution: The bromine and cyano groups on the benzene ring can participate in reactions such as halogenation or nitration.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic substitution: Reagents like amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) under mild conditions.

Electrophilic aromatic substitution: Halogenating agents (e.g., Br2) or nitrating agents (e.g., HNO3/H2SO4) under controlled temperatures.

Reduction: Reducing agents such as LiAlH4 or hydrogen gas with a catalyst (e.g., Pd/C).

Major Products Formed

Nucleophilic substitution: Formation of sulfonamides or sulfonate esters.

Electrophilic aromatic substitution: Formation of halogenated or nitrated derivatives.

Reduction: Formation of primary amines from the cyano group.

Scientific Research Applications

4-Bromo-3-cyanobenzene-1-sulfonyl fluoride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl fluoride group.

Medicine: Explored for its potential use in drug development, particularly as an inhibitor of enzymes that interact with sulfonyl fluoride groups.

Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-3-cyanobenzene-1-sulfonyl fluoride involves its reactive sulfonyl fluoride group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it a useful tool for studying enzyme mechanisms and protein interactions. The molecular targets often include serine or cysteine residues in enzymes, leading to inhibition of their activity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Sulfonyl Halides and Cyanobenzene Derivatives

| Compound Name | Molecular Formula | Substituents (Positions) | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| 4-Bromo-3-cyanobenzene-1-sulfonyl chloride | C₇H₃BrClNO₂S | Br (4), CN (3), SO₂Cl (1) | 280.53 | Sulfonyl chloride, cyano |

| 4-Bromo-3-methylbenzene-1-sulfonyl fluoride | C₇H₆BrFO₂S | Br (4), CH₃ (3), SO₂F (1) | 253.09 | Sulfonyl fluoride, methyl |

| 4-Chloro-3-cyanobenzene-1-sulfonyl chloride | C₇H₃Cl₂NO₂S | Cl (4), CN (3), SO₂Cl (1) | 236.13 | Sulfonyl chloride, cyano |

| 2-Cyanopyridine | C₆H₄N₂ | CN (2), pyridine ring | 104.11 | Cyano, aromatic nitrogen |

Key Observations :

- Halogen and Functional Group Impact: The sulfonyl fluoride group in 4-bromo-3-methylbenzene-1-sulfonyl fluoride (CAS: 1030832-29-1) confers higher electrophilicity compared to sulfonyl chlorides, enhancing reactivity in SuFEx reactions. However, the methyl group at position 3 reduces steric hindrance compared to the cyano group in the target compound .

- Cyanobenzene vs. Pyridine: 2-Cyanopyridine () lacks the sulfonyl halide moiety but shares the cyano group, highlighting divergent applications—cyanopyridines are often intermediates in drug synthesis, while sulfonyl halides are used in covalent inhibitor development .

Physicochemical and Commercial Properties

Table 2: Commercial and Research Data for Selected Compounds

| Compound Name | Purity (%) | Price (USD/g) | Availability (Stock) | Patent Count | Research Use Focus |

|---|---|---|---|---|---|

| 4-Bromo-3-cyanobenzene-1-sulfonyl chloride | 95–97 | $14–67 | 100 mg–10 g | 34 | Covalent inhibitor synthesis |

| 4-Bromo-3-methylbenzene-1-sulfonyl fluoride | Spot supply | N/A | Request-based | 0 | Specialty fluorination |

| 4-Chloro-3-cyanobenzene-1-sulfonyl chloride | 97 | €67–379 | 1 g–10 g | 20 | Polymer chemistry |

Key Findings :

- Cost and Accessibility : The chloride analog of the target compound is more commercially accessible, with prices ranging from $14/100 mg to $67/1 g (). In contrast, the methyl-fluoride derivative (CAS: 1030832-29-1) is available only via spot supply, reflecting niche demand .

- Patent Activity: The chloride variant has 34 patents, primarily in medicinal chemistry, whereas the chloro-cyano analog (CAS: 56044-25-8) has 20 patents focused on polymer applications .

Research and Application Insights

- Reactivity Differences: Sulfonyl fluorides generally exhibit slower hydrolysis rates than sulfonyl chlorides, making them more suitable for in vivo applications. However, the cyano group in the target compound may stabilize intermediates in nucleophilic substitution reactions .

- Synthetic Utility: The bromine atom in 4-bromo-3-cyanobenzene-1-sulfonyl chloride enables further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), a feature shared with its fluoride counterpart .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.